Ethyl 5-[2-(3-bromopyridin-1-ium-1-yl)acetyl]-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate;bromide
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Overview
Description
Ethyl 5-[2-(3-bromopyridin-1-ium-1-yl)acetyl]-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate;bromide is a complex organic compound with a unique structure that includes a bromopyridinium moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(3-bromopyridin-1-ium-1-yl)acetyl]-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate;bromide typically involves multiple steps. One common approach is to start with the bromination of pyridine to form 3-bromopyridine. This intermediate is then reacted with ethyl acetoacetate under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(3-bromopyridin-1-ium-1-yl)acetyl]-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinium ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridinium derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Ethyl 5-[2-(3-bromopyridin-1-ium-1-yl)acetyl]-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate;bromide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-[2-(3-bromopyridin-1-ium-1-yl)acetyl]-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate;bromide involves its interaction with specific molecular targets. The bromopyridinium moiety can bind to certain enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 5-[2-(3-bromopyridin-1-ium-1-yl)acetyl]-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate;bromide is unique due to its combination of a bromopyridinium moiety with an oxolane ring. This structure provides distinct chemical properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
ethyl 5-[2-(3-bromopyridin-1-ium-1-yl)acetyl]-3-ethyl-5-methyl-2-oxooxolane-3-carboxylate;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrNO5.BrH/c1-4-17(14(21)23-5-2)11-16(3,24-15(17)22)13(20)10-19-8-6-7-12(18)9-19;/h6-9H,4-5,10-11H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUNOWKEONKFBP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(OC1=O)(C)C(=O)C[N+]2=CC=CC(=C2)Br)C(=O)OCC.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Br2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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